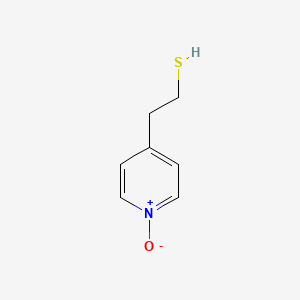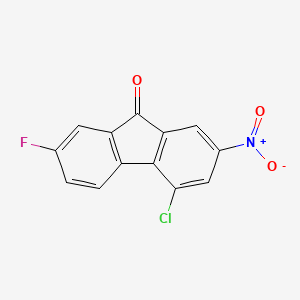
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H5ClFNO3 It is a derivative of fluorenone, characterized by the presence of chloro, fluoro, and nitro substituents on the fluorenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-fluoro-9h-fluoren-9-one, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-Chloro-7-fluoro-2-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of fluorenone.
Applications De Recherche Scientifique
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific targets, influencing its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-9h-fluoren-9-one
- 7-Fluoro-2-nitro-9h-fluoren-9-one
- 4-Chloro-7-fluoro-9h-fluoren-9-one
Uniqueness
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is unique due to the combination of chloro, fluoro, and nitro substituents on the fluorenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
1914-40-5 |
|---|---|
Formule moléculaire |
C13H5ClFNO3 |
Poids moléculaire |
277.63 g/mol |
Nom IUPAC |
4-chloro-7-fluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5ClFNO3/c14-11-5-7(16(18)19)4-10-12(11)8-2-1-6(15)3-9(8)13(10)17/h1-5H |
Clé InChI |
JHXAAYIRHSMPGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


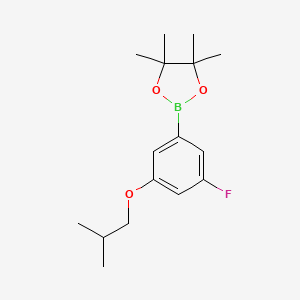
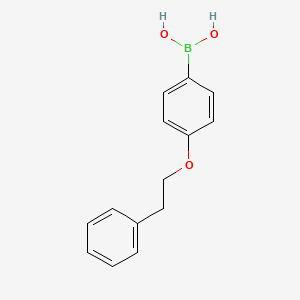
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
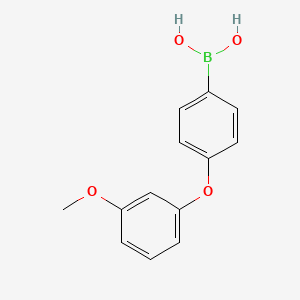

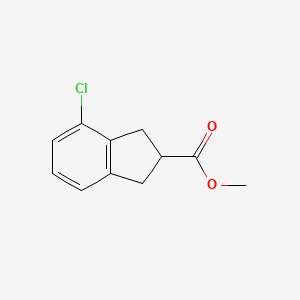
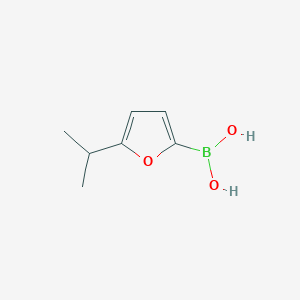
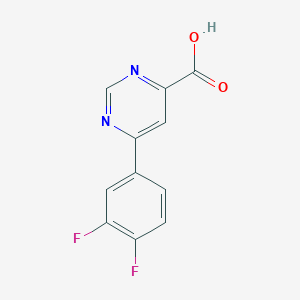
![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
![4-[(Cyclopentyloxy)methyl]benzenemethanamine](/img/structure/B13988304.png)


